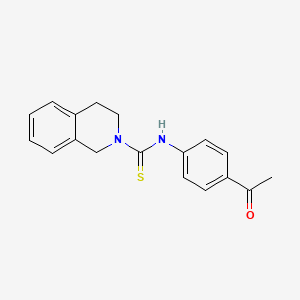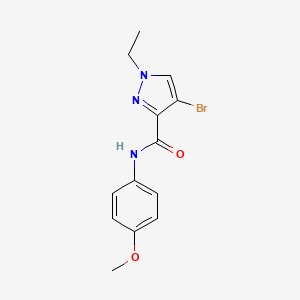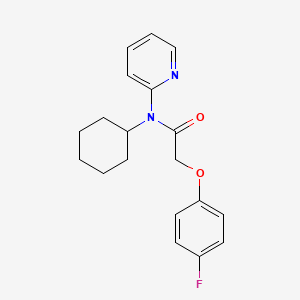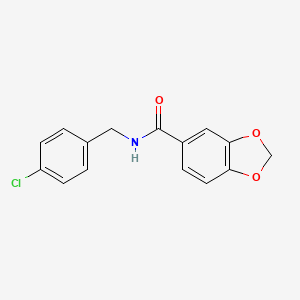
4-(isopropoxycarbonyl)benzyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isopropoxycarbonyl)benzyl 2-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IPCB or IPCB-CB and is a derivative of 2-chlorobenzoic acid. It has been found to have various biochemical and physiological effects, making it a promising candidate for research in several fields.
Wirkmechanismus
The mechanism of action of IPCB-CB is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which play a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are known to contribute to inflammation.
Biochemical and Physiological Effects:
IPCB-CB has been found to have several biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit anticancer activity, making it a potential candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of IPCB-CB is its potential use as an anti-inflammatory and anticancer agent. It has also been found to have low toxicity, making it a safe candidate for research. However, one of the limitations of IPCB-CB is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving IPCB-CB. One potential area of research is the development of IPCB-CB derivatives with improved solubility. Another potential area of research is the investigation of IPCB-CB's potential use in the treatment of other diseases, such as cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of IPCB-CB and its potential applications in scientific research.
In conclusion, IPCB-CB is a promising compound for scientific research due to its anti-inflammatory and anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases. Its low toxicity and potential for use in lab experiments make it a valuable candidate for research in several fields.
Synthesemethoden
The synthesis of IPCB-CB involves the reaction of 4-(isopropoxycarbonyl)benzyl alcohol with 2-chlorobenzoic acid in the presence of a catalyst. This process results in the formation of a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
IPCB-CB has been extensively studied for its potential applications in scientific research. It has been found to have several biological activities that make it a promising candidate for research in several fields. It has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in cancer research.
Eigenschaften
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-12(2)23-17(20)14-9-7-13(8-10-14)11-22-18(21)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFSMUCXQEOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide](/img/structure/B5871373.png)


![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)

![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)

![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)
![2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5871432.png)
![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)
![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)
